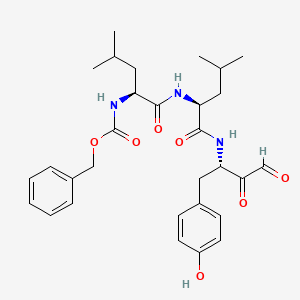
Z-Leu-Leu-Tyr-a-keto aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Leu-Leu-Tyr-α-keto aldehyde, also known as Z-LLY-α-keto aldehyde or peptidyl glyoxal, is a peptide aldehyde compound . It has been shown to be an excellent inhibitor of the serine and cysteine proteases . It was also found to be an excellent inhibitor of the chymotryptic-like activity of proteasome exhibiting a Ki value of approximately 3.0 nM . This inhibitor might be valuable in the characterization of the role of proteasome in normal and aberrant pathways of protein catabolism in the cell .
Molecular Structure Analysis
The molecular weight of Z-Leu-Leu-Tyr-α-keto aldehyde is 553.66 and its sum formula is C₃₀H₃₉N₃O₇ .Chemical Reactions Analysis
Z-Leu-Leu-Tyr-α-keto aldehyde has been shown to inhibit the serine and cysteine proteases . It also inhibits the chymotryptic-like activity of proteasome .Physical And Chemical Properties Analysis
The physical and chemical properties of Z-Leu-Leu-Tyr-α-keto aldehyde include a molecular weight of 553.66 and a sum formula of C₃₀H₃₉N₃O₇ . It should be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen
Z-Leu-Leu-Tyr-a-keto aldehyde has been studied for its potential applications in scientific and biomedical research. It has been used as an inhibitor of enzymes involved in the metabolism of fatty acids and cholesterol, as well as a substrate for the synthesis of complex molecules. It has also been studied as a potential therapeutic agent due to its ability to modulate the activity of various enzymes and receptors.
Wirkmechanismus
Target of Action
Z-Leu-Leu-Tyr-α-keto aldehyde, also known as Z-LLY-α-keto aldehyde, primarily targets serine and cysteine proteases . It is also an excellent inhibitor of the chymotryptic-like activity of the proteasome . Proteasomes play a crucial role in maintaining protein homeostasis by degrading misfolded or damaged proteins that could cause cellular damage .
Mode of Action
Z-LLY-α-keto aldehyde interacts with its targets by inhibiting their activity. It exhibits a Ki value of approximately 3.0 nM, indicating a strong affinity for its targets . By inhibiting the proteasome’s chymotryptic-like activity, it prevents the breakdown of proteins, thereby affecting protein catabolism .
Biochemical Pathways
The inhibition of proteasome activity by Z-LLY-α-keto aldehyde affects the normal and aberrant pathways of protein catabolism in the cell . By preventing the degradation of proteins, it can influence various biochemical pathways that rely on protein turnover.
Result of Action
The primary result of Z-LLY-α-keto aldehyde’s action is the inhibition of proteasome activity, leading to altered protein catabolism . This can have various molecular and cellular effects, depending on the specific proteins affected and the pathways they are involved in.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Z-Leu-Leu-Tyr-a-keto aldehyde in laboratory experiments has a number of advantages and limitations. On the one hand, it is relatively easy to synthesize and is relatively stable, making it suitable for use in experiments. On the other hand, it is not as well-studied as other compounds, and its effects on cells and organisms are not completely understood.
Zukünftige Richtungen
For research include further studies of its biochemical and physiological effects, as well as its potential use as a therapeutic agent. Other potential areas of research include its use as an inhibitor of enzymes involved in fatty acid and cholesterol metabolism, as well as its potential use in the synthesis of complex molecules.
Synthesemethoden
Z-Leu-Leu-Tyr-a-keto aldehyde is synthesized through a two-step process. First, leucine and tyrosine are reacted in the presence of an acid catalyst to form the aldehyde. The aldehyde is then reacted with acetoacetate in the presence of a base catalyst to form this compound. The reaction is typically performed in aqueous solution, and the product can be purified by recrystallization.
Biochemische Analyse
Biochemical Properties
Z-Leu-Leu-Tyr-α-keto aldehyde has been identified as an excellent inhibitor of the serine and cysteine proteases . It has also been found to inhibit the chymotryptic-like activity of the proteasome, exhibiting a Ki value of approximately 3.0 nM . This suggests that Z-Leu-Leu-Tyr-α-keto aldehyde interacts with these enzymes, potentially altering their function and influencing biochemical reactions .
Cellular Effects
The inhibitory effects of Z-Leu-Leu-Tyr-α-keto aldehyde on proteases suggest that it could have significant effects on cellular processes . Proteases play a crucial role in protein catabolism, and their inhibition could disrupt normal cellular function .
Molecular Mechanism
The molecular mechanism of Z-Leu-Leu-Tyr-α-keto aldehyde is primarily related to its inhibitory effects on proteases . By binding to these enzymes, Z-Leu-Leu-Tyr-α-keto aldehyde can prevent them from catalyzing the breakdown of proteins . This could lead to changes in gene expression and other cellular processes .
Metabolic Pathways
Z-Leu-Leu-Tyr-α-keto aldehyde is likely involved in the metabolic pathways related to protein catabolism, given its inhibitory effects on proteases .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O7/c1-19(2)14-25(28(37)31-24(27(36)17-34)16-21-10-12-23(35)13-11-21)32-29(38)26(15-20(3)4)33-30(39)40-18-22-8-6-5-7-9-22/h5-13,17,19-20,24-26,35H,14-16,18H2,1-4H3,(H,31,37)(H,32,38)(H,33,39)/t24-,25-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFKZFVHAUUKCW-GSDHBNRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)



![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)







